molecular formula C32H37N7O2 B3028515 KRAS G12C 抑制剂 5 CAS No. 2158297-63-1

KRAS G12C 抑制剂 5

货号 B3028515
CAS 编号: 2158297-63-1
分子量: 551.7 g/mol
InChI 键: OBKBMFMBHWUYHS-DQEYMECFSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

KRAS G12C inhibitor 5 is a chemical compound that has been developed to target the KRAS G12C mutation. This mutation is found in many types of cancer, including lung, colorectal, and pancreatic cancer. The KRAS G12C mutation is a driver mutation, meaning that it is responsible for the growth and spread of cancer cells. Therefore, targeting this mutation is a promising approach for the development of new cancer treatments.

科学研究应用

抗肿瘤免疫

KRAS G12C 抑制剂,特别是 AMG 510,在抗肿瘤免疫领域展现出显著的前景。观察到这种抑制剂可导致 KRASG12C 肿瘤消退,并增强化疗和靶向药物的抗肿瘤功效。重要的是,在免疫活性小鼠中,用 AMG 510 治疗会导致促炎性肿瘤微环境,单独或与免疫检查点抑制剂联合使用时产生持久的治愈效果。这表明其作为一种变革性疗法,对于缺乏有效治疗方案的患者具有潜力(Canon 等,2019)

非均匀细胞应答

研究表明,癌细胞对 KRAS G12C 抑制的反应并不均匀。在治疗后不久,一些癌细胞进入静止状态,KRAS 活性低,而另一些癌细胞则绕过这种效应继续增殖。这种快速的分歧反应突出了需要额外的策略来克服适应性细胞机制,以实现有效的治疗(Xue 等,2020)

耐药机制

使用 KRAS G12C 抑制剂时面临的一项重大挑战是耐药性的产生。研究表明,对这些抑制剂的耐药性可能通过多种机制产生,强调了需要联合疗法或替代方法来规避耐药性(Dunnett-Kane 等,2021)

靶点参与评估

已经开发出超灵敏免疫亲和 2D-LC-MS/MS 等先进技术,用于评估共价抑制剂对肿瘤活检中 KRAS G12C 靶点的参与。这种方法能够精确定量游离的和与抑制剂结合的 KRAS G12C 蛋白,这对于理解药物在临床研究中的药效学和耐药机制至关重要(Meng 等,2022)

新型抑制剂发现

计算方法已被用于识别新的和选择性的 KRASG12C 共价抑制剂。这种方法涉及药效团建模、对接和自由能扰动,以优先考虑具有最佳特性的化合物,为发现具有潜在改善疗效的新型抑制剂提供了一条途径(Mortier 等,2020)

临床阶段开发

KRAS G12C 抑制剂(如 GDC-6036)的临床阶段开发突出了治疗 KRAS G12C 阳性癌症的进展。这些抑制剂在临床前模型中显示出前景,并且正在通过临床试验进行,代表了靶向历史上“不可成药”突变的重大进展(Purkey,2022)

量化药物抑制剂活性

已经开发出质谱方法来测量体内治疗药物的活性。这对 KRAS G12C 抑制剂尤为重要,因为它能够理解靶点占据与治疗效果之间的关系,这对药物发现和开发至关重要(Tran 等,2023)

活性和耐药性概述

研究集中在 KRAS-G12C 抑制剂的活性和耐药机制上。了解这些方面对于改善治疗策略和克服临床环境中的耐药性至关重要(Liu 等,2021)

属性

IUPAC Name

2-[(2S)-4-[2-[[(2S)-1-methylpyrrolidin-2-yl]methoxy]-7-naphthalen-1-yl-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-yl]-1-prop-2-enoylpiperazin-2-yl]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H37N7O2/c1-3-30(40)39-19-18-38(20-24(39)13-15-33)31-27-14-17-37(29-12-6-9-23-8-4-5-11-26(23)29)21-28(27)34-32(35-31)41-22-25-10-7-16-36(25)2/h3-6,8-9,11-12,24-25H,1,7,10,13-14,16-22H2,2H3/t24-,25-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBKBMFMBHWUYHS-DQEYMECFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC1COC2=NC3=C(CCN(C3)C4=CC=CC5=CC=CC=C54)C(=N2)N6CCN(C(C6)CC#N)C(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC[C@H]1COC2=NC3=C(CCN(C3)C4=CC=CC5=CC=CC=C54)C(=N2)N6CCN([C@H](C6)CC#N)C(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H37N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

551.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

KRAS G12C inhibitor 5

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
KRAS G12C inhibitor 5
Reactant of Route 2
Reactant of Route 2
KRAS G12C inhibitor 5
Reactant of Route 3
Reactant of Route 3
KRAS G12C inhibitor 5
Reactant of Route 4
Reactant of Route 4
KRAS G12C inhibitor 5
Reactant of Route 5
Reactant of Route 5
KRAS G12C inhibitor 5
Reactant of Route 6
Reactant of Route 6
KRAS G12C inhibitor 5

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。